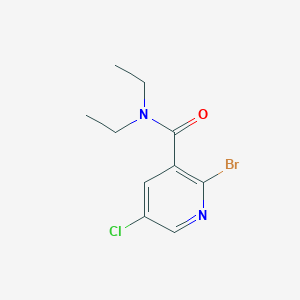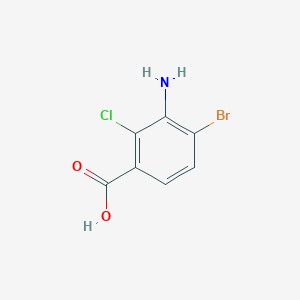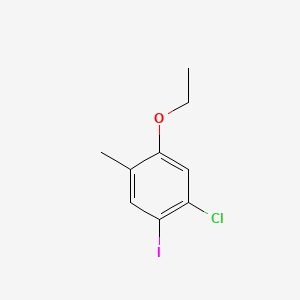
1-Chloro-5-ethoxy-2-iodo-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-5-ethoxy-2-iodo-4-methylbenzene is an organic compound with the molecular formula C9H10ClIO It is a derivative of benzene, characterized by the presence of chlorine, ethoxy, iodine, and methyl substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-5-ethoxy-2-iodo-4-methylbenzene can be synthesized through a multi-step process involving the introduction of each substituent onto the benzene ring. The synthesis typically begins with the chlorination of a suitable benzene derivative, followed by ethoxylation, iodination, and methylation. Each step requires specific reagents and conditions to ensure the correct substitution pattern is achieved.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve continuous flow techniques to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-5-ethoxy-2-iodo-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The ethoxy and methyl groups can undergo oxidation to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The iodine atom can be involved in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
- Substituted benzene derivatives with various functional groups.
- Oxidized products such as aldehydes and acids.
- Reduced products such as alcohols.
- Biaryl compounds from coupling reactions.
Applications De Recherche Scientifique
1-Chloro-5-ethoxy-2-iodo-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-5-ethoxy-2-iodo-4-methylbenzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles.
Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The ethoxy and methyl groups can be oxidized or reduced, altering the compound’s chemical properties and reactivity.
Comparaison Avec Des Composés Similaires
1-Chloro-5-ethoxy-2-iodo-4-methylbenzene can be compared with other similar compounds, such as:
1-Chloro-4-ethoxy-5-iodo-2-methylbenzene: Differing in the position of the substituents, which can affect its reactivity and applications.
1-Chloro-2-iodo-5-methoxy-4-methylbenzene:
1-Chloro-5-ethoxy-4-iodo-2-methylbenzene: Another positional isomer with distinct reactivity and applications.
Propriétés
Formule moléculaire |
C9H10ClIO |
|---|---|
Poids moléculaire |
296.53 g/mol |
Nom IUPAC |
1-chloro-5-ethoxy-2-iodo-4-methylbenzene |
InChI |
InChI=1S/C9H10ClIO/c1-3-12-9-5-7(10)8(11)4-6(9)2/h4-5H,3H2,1-2H3 |
Clé InChI |
BFGZSIKEZASPAJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1C)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


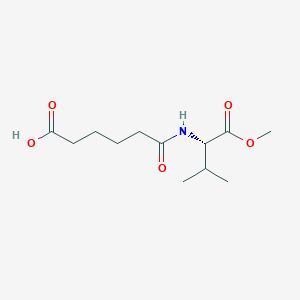
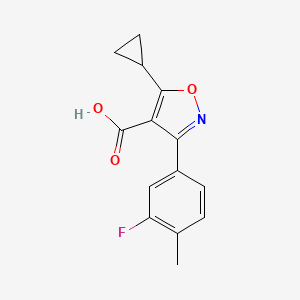
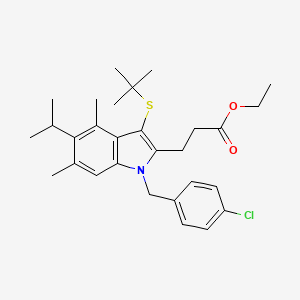

![Methyl 5-amino-2'-fluoro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14769779.png)
![3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid](/img/structure/B14769786.png)
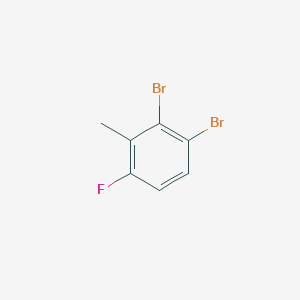
![benzyl N-[(3R,4R)-3-hydroxypiperidin-4-yl]carbamate](/img/structure/B14769795.png)
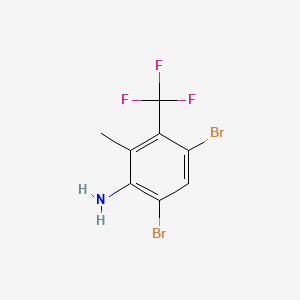


![Methyl 7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-2-enoate](/img/structure/B14769817.png)
